ethyl 4-(7H-purin-6-ylamino)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(7H-purin-6-ylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFPISAEZRPXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 7h Purin 6 Ylamino Benzoate and Its Advanced Derivatives
Green Chemistry Principles and Sustainable Synthesis Approaches
The development of synthetic routes for ethyl 4-(7H-purin-6-ylamino)benzoate and its analogs has increasingly focused on aligning with the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. Key sustainable strategies explored for the synthesis of purine (B94841) derivatives include microwave-assisted synthesis, the use of green solvents, multicomponent reactions (MCRs), and enzymatic synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajrconline.orgijprdjournal.com This technology allows for rapid and uniform heating of the reaction mixture, which can minimize the formation of side products. ijprdjournal.com For the synthesis of purine derivatives, microwave assistance can be particularly effective in the key condensation steps.
For instance, a potential green synthesis of this compound could involve the microwave-assisted reaction between a 6-halopurine, such as 6-chloropurine, and ethyl 4-aminobenzoate (B8803810). This method avoids the need for prolonged heating and can often be conducted with a reduced amount of solvent or even under solvent-free conditions. nih.gov Research on the synthesis of similar heterocyclic compounds has demonstrated the superiority of microwave irradiation over conventional heating, with significantly higher yields and shorter reaction times. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hantzsch Condensation Reaction A representative example illustrating the benefits of microwave irradiation in heterocyclic synthesis.
| Entry | Condition | Time | Yield (%) |
| 1 | Conventional Heating (Reflux) | 10-12 h | 60-70 |
| 2 | Microwave Irradiation (60°C, Solvent-Free) | 30 min | 86-96 |
Data adapted from a study on the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues. nih.gov
Use of Green Solvents
The choice of solvent is a critical aspect of green chemistry, as solvents account for a large portion of the waste generated in chemical processes. rsc.org Traditional organic solvents are often volatile, toxic, and flammable. Consequently, there is a significant drive to replace them with greener alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents. researchgate.netresearchgate.netyoutube.com
In the context of synthesizing purine derivatives, water is a highly attractive solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Multicomponent reactions for the assembly of purine precursors have been successfully carried out in aqueous media. acs.org Furthermore, the use of polyethylene (B3416737) glycol (PEG) as a solvent medium in microwave-assisted synthesis has also been reported to be an efficient and green alternative. semanticscholar.org The synthesis of this compound could potentially be adapted to these green solvent systems, thereby reducing the environmental footprint of the process.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry. researchgate.net They offer high atom economy, procedural simplicity, and can lead to the rapid construction of complex molecules. researchgate.net The synthesis of substituted purines has been achieved through MCRs, often under microwave irradiation and using green solvents like water. nih.govnih.gov
While a direct MCR for this compound is not prominently reported, the principles can be applied to construct the purine core in a sustainable manner. For example, a three-component reaction involving aminomalononitrile, an orthoformate, and an amine, followed by cyclization, represents a potential green pathway to substituted purines. nih.govresearchgate.net This strategy minimizes waste by incorporating most of the atoms from the starting materials into the final product.
Enzymatic Synthesis
Biocatalysis, through the use of isolated enzymes or whole-cell systems, offers a highly selective and efficient alternative to traditional chemical synthesis. nih.gov Reactions catalyzed by enzymes are typically performed in aqueous media under mild temperature and pH conditions, which reduces energy consumption and the need for protecting groups. nih.gov
For the synthesis of purine derivatives, enzymes like nucleoside phosphorylases can be employed in transglycosylation reactions. nih.gov While the direct enzymatic synthesis of this compound may be challenging, enzymatic methods could be used to produce key intermediates in a more sustainable fashion. The industrial application of enzymes in producing chiral alcohols and other pharmaceutical intermediates highlights the potential of this technology to create more environmentally friendly synthetic processes. nih.gov
Table 2: Overview of Green Chemistry Approaches in Purine Synthesis
| Green Approach | Key Advantages | Representative Research Findings |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. ajrconline.orgijprdjournal.com | Synthesis of heterocyclic compounds in minutes with yields >85%. nih.gov |
| Green Solvents (e.g., Water, PEG) | Reduced toxicity, improved safety, lower environmental impact. researchgate.netresearchgate.net | Successful multicomponent synthesis of purine precursors in water. acs.org |
| Multicomponent Reactions (MCRs) | High atom economy, simplified procedures, rapid assembly of complex molecules. researchgate.net | One-pot synthesis of C(8)-substituted purines under microwave irradiation. nih.govnih.gov |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-products. nih.gov | Use of nucleoside phosphorylases for efficient transglycosylation. nih.gov |
Advanced Derivatization and Scaffold Hybridization Strategies
Chemical Modifications on the Purine (B94841) Ring System
The purine ring is a primary target for structural modification due to its multiple sites for substitution and its fundamental role in molecular interactions.
Substituent Variations at the 2, 6, and 9 Positions of the Purine Moiety
The table below summarizes key substituent variations on the purine ring and their rationales.
Table 1: Substituent Variations on the Purine Moiety
| Position | Substituent Type | Rationale for Modification | Key Findings | Reference |
|---|---|---|---|---|
| C2 | Amino group | To mimic natural purines like guanine. | The presence of a C2-amino group can inhibit certain C-H activation reactions. | mdpi.com |
| C6 | N,N-dimethylamino | To abrogate mispairing with natural bases. | Activity is highly dependent on the nature of the 6-substituent. | nih.gov |
| C6 | 2-Thienyl | To improve stacking interactions in duplex DNA. | Can offer better stacking properties compared to dimethylamino groups. | researchgate.net |
| C8 | Various (X) | To modulate electronic structure. | Has a stronger influence on electronic properties than substituents at the C2 position. | acs.org |
| N9 | Alkoxycarbonyl amino acids | To create immunostimulants. | The linker length and amino acid type are critical for activity. | nih.gov |
Introduction of Diverse Heterocyclic Fusions (e.g., Pyrrolo[2,3-d]pyrimidine, Thiazolo[3,2-a]pyrimidine)
Another important class of fused systems is the thiazolo[3,2-a]pyrimidines. nih.gov These are typically synthesized through the condensation of pyrimidine-2-thiones with reagents like chloroacetic acid or substituted 2-bromo-1-phenylethanones. researchgate.net The resulting fused bicyclic system has been investigated for a wide range of biological activities. researchgate.netnih.gov More complex polycyclic systems, such as benzothiazolo[3,2-a]purines and acs.orgmdpi.comthiazino[3,2-a]purine, have also been developed, combining the purine core with thiazole (B1198619) and other rings to explore novel chemical spaces. researchgate.netlibretexts.org
Structural Diversification on the Benzoate (B1203000) Moiety
The benzoate portion of ethyl 4-(7H-purin-6-ylamino)benzoate offers numerous opportunities for structural modification, allowing for fine-tuning of the molecule's physicochemical properties.
Alkyl Chain Length Variations and Ester Substitutions
The ethyl ester group is a common point of modification. Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, converting ethyl 4-(2-methylquinolin-4-ylamino)benzoate into 4-(2-methylquinolin-4-ylamino)benzoic acid via alkaline hydrolysis. pleiades.online This changes the molecule's polarity and potential for ionic interactions.
Beyond simple hydrolysis, the alkyl portion of the ester can be varied. Structure-activity relationship (SAR) studies on related benzoic acid derivatives show that changing the ester from a methyl to an ethyl or propyl group can significantly impact biological efficacy. nih.gov For example, in one series of retinoidal benzoic acid derivatives, the 3-ethyl and 3-propyl derivatives were found to be much less active than the parent compound in specific cell-based assays. nih.gov In other molecular systems, the ethyl group of an ethyl benzoate moiety has been replaced with much longer functionalized alkyl chains, such as an (11-(hexylamino)-11-oxoundecyl)oxy group, to introduce new properties like organogelation. mdpi.com
Aromatic Ring Substitutions for Modulating Electronic Properties
Introducing substituents onto the phenyl ring of the benzoate moiety is a classic strategy to modulate electronic properties through inductive and resonance effects. libretexts.org The reactivity and orientation of electrophilic aromatic substitution are governed by the nature of the existing groups. nih.gov Electron-donating groups generally activate the ring towards substitution, while electron-withdrawing groups deactivate it. libretexts.org
In the context of related bioactive molecules, such as 4-(thiazol-5-yl)benzoic acid derivatives, adding substituents to the benzoic acid ring is a key strategy. nih.gov For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid was shown to maintain potent inhibitory activity against certain protein kinases. nih.gov The interactions between substituents on an aromatic ring and a nearby heterocycle like pyridine (B92270) or pyrimidine (B1678525) are sensitive to these electronic changes, which can be quantified using parameters like the Hammett substituent constant. mdpi.comnih.gov These modifications can alter the molecule's interaction with biological targets by changing its electrostatic potential and hydrogen-bonding capacity. mdpi.com
Integration into Novel Hybrid Molecular Architectures
Integrating the core this compound scaffold into larger, hybrid molecules is an advanced strategy to develop compounds with multifunctional properties. This approach involves covalently linking the primary scaffold to other distinct chemical moieties, such as chalcones, triazoles, or other heterocyclic systems.
Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are popular building blocks for hybridization. researchgate.netresearchgate.net Novel purine-chalcone hybrids have been constructed where the two fragments are connected via an amide bridge. researchgate.netresearchgate.net These hybrid molecules are designed to combine the characteristics of both parent structures. The synthesis often involves the Claisen-Schmidt condensation of an appropriate aryl ketone and an aromatic aldehyde.
Triazole rings are also frequently used as linkers or as part of a hybrid structure. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, provides an efficient method for creating purine-1,2,3-triazole hybrids. This strategy has been used to synthesize a variety of nitrogen-rich molecules, including triazolo[3,4-e]purines, by fusing a triazole ring directly to the purine core. acs.orgmdpi.com Similarly, pyrimidine-triazole hybrids have been developed and evaluated for various biological activities. mdpi.com The modular nature of these syntheses allows for the creation of diverse molecular libraries by varying the components of each fragment.
The table below presents examples of hybrid molecular architectures incorporating purine or pyrimidine scaffolds.
Table 2: Examples of Hybrid Molecular Architectures
| Hybrid Type | Linker/Fusion Strategy | Rationale | Example Starting Scaffolds | Reference |
|---|---|---|---|---|
| Purine-Chalcone | Amide Bridge | To combine the biological profiles of purines and chalcones. | Purines, Acetophenones, Benzaldehydes | researchgate.net, researchgate.net |
| Purine-Triazole | Fused Ring System (Triazolo[3,4-e]purine) | To create novel nitrogen-rich heterocyclic systems. | 2,6-dichloropurine | mdpi.com, acs.org |
| Purine-Triazole | "Click" Chemistry (CuAAC) | To efficiently link purine and triazole moieties. | Azide-functionalized purines, terminal alkynes | |
| Pyrimidine-Chalcone | Cyclization Reaction | To synthesize pyrimidine derivatives from chalcone (B49325) precursors. | Chalcones, Thiourea |
| Pyrimidine-Triazole | Multi-step Synthesis | To investigate neuroprotective and anti-inflammatory properties. | Substituted pyrimidines and triazoles | mdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Molecular Design Principles for Biological Activity
The design of biologically active molecules is a cornerstone of medicinal chemistry. For purine (B94841) derivatives, including ethyl 4-(7H-purin-6-ylamino)benzoate, understanding the key structural features that govern their interactions with protein targets is crucial for developing new therapeutic agents.
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For a compound like this compound, a pharmacophore model would typically be derived from a set of active and inactive molecules or from the crystal structure of its biological target.
Based on the general structure of 6-anilinopurines, the key pharmacophoric features of this compound can be hypothesized. The purine ring itself can act as a scaffold, presenting hydrogen bond donors and acceptors. The secondary amine linker provides a crucial hydrogen bond donor, while the aromatic ring of the benzoate (B1203000) moiety can engage in hydrophobic interactions or pi-stacking with amino acid residues in a target's binding site. The ester group introduces a potential hydrogen bond acceptor.
A hypothetical pharmacophore model for this compound, based on its structural components, would likely include:
Hydrogen Bond Donors (HBD): The N7-H of the purine ring and the secondary amine (N-H).
Hydrogen Bond Acceptors (HBA): The nitrogen atoms (N1, N3, N9) of the purine ring and the carbonyl oxygen of the ethyl ester.
Aromatic Ring (AR): The phenyl ring of the benzoate group.
The relative spatial arrangement of these features is critical for specific receptor binding.
The three-dimensional conformation of this compound plays a significant role in its biological activity. The molecule possesses rotational freedom around the C6-N bond of the purine and the N-C bond of the aniline (B41778) moiety. The preferred conformation will be the one that minimizes steric hindrance and allows for optimal interaction with a biological target.
For related 6-substituted purine derivatives, it has been shown that the nature and stereochemistry of the substituent at the 6-position can significantly influence biological activity. nih.gov While this compound is achiral, the orientation of the ethyl benzoate group relative to the purine ring is critical. Computational studies on similar molecules often reveal a non-planar preferred conformation, which can impact how the molecule fits into a binding pocket. The presence of a bulky substituent can also influence the tautomeric equilibrium of the purine ring, which in turn affects its hydrogen bonding pattern.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed molecules.
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with varying substituents and their corresponding measured biological activities (e.g., IC50 values) would be required. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to generate an equation that correlates molecular descriptors with activity. researchgate.net
A hypothetical QSAR model for a series of 6-anilinopurine (B17677) derivatives might take the form:
log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...
The predictive power of the model is assessed through internal and external validation techniques, such as cross-validation (leave-one-out) and prediction on a set of compounds not used in model generation. nih.govnih.gov
Table 1: Hypothetical Data for a QSAR Study of 6-Anilinopurine Derivatives
| Compound | Substituent (R) on Aniline | logP | Molecular Weight ( g/mol ) | H-Bond Acceptors | Biological Activity (IC50, µM) |
| 1 | -H | 2.1 | 225.24 | 4 | 15.2 |
| 2 | -Cl (para) | 2.8 | 259.68 | 4 | 8.5 |
| 3 | -OCH3 (para) | 2.0 | 255.27 | 5 | 12.1 |
| 4 | -NO2 (para) | 2.2 | 270.24 | 6 | 25.8 |
| 5 (analogous to title compound) | -COOEt (para) | 2.6 | 297.30 | 5 | 10.3 |
The key to a meaningful QSAR model is the selection of relevant physicochemical descriptors. These can be broadly categorized as electronic, steric, and hydrophobic. For 6-anilinopurine derivatives, important descriptors often include:
Hydrophobicity (logP): The partitioning of the molecule between an octanol (B41247) and water phase, indicating its lipophilicity. This can be crucial for membrane permeability and interaction with hydrophobic pockets in a receptor.
Electronic Parameters (e.g., Hammett constants, dipole moment): These describe the electron-donating or withdrawing nature of substituents, which can influence hydrogen bonding strength and pKa.
Steric Parameters (e.g., molar refractivity, van der Waals volume): These account for the size and shape of the molecule, which are critical for fitting into a binding site. nih.gov
Topological Indices: These numerical descriptors are derived from the graph representation of the molecule and encode information about its size, shape, and branching.
Insights into Molecular Stability and Reactivity in Biological Contexts
The stability and reactivity of a drug candidate are critical aspects of its structure-property relationship. The purine ring in this compound is generally stable, but it can be subject to metabolic modifications. The N7 and N9 positions of the purine ring are potential sites for glycosylation or other enzymatic reactions.
The ester functionality of the ethyl benzoate moiety is susceptible to hydrolysis by esterases present in plasma and tissues, which would convert it to the corresponding carboxylic acid. This transformation would significantly alter the molecule's physicochemical properties, such as its charge and solubility, which in turn would affect its biological activity and pharmacokinetic profile.
The 2-amino group on a purine ring, as seen in related diaminopurine structures, can increase the thermal stability of nucleic acid duplexes if the molecule were to interact with DNA or RNA. oup.com The presence of the aminopurine core suggests that the compound could potentially interact with a variety of biological systems where purines play a key role.
Mechanistic Elucidation of Biological Activities in Pre Clinical and in Vitro Models
Target Identification and Molecular Binding Affinity Studies
There is no available data from target identification screens or molecular binding affinity studies for ethyl 4-(7H-purin-6-ylamino)benzoate.
Kinase Inhibition Profiles and Selectivity Investigations
No published kinase inhibition profiles or selectivity data are available for this compound.
Inhibition of Protein Kinases (General)
There are no reports of general protein kinase inhibition assays for this compound.
Specificity for Tyrosine Kinases (e.g., EGFR, HER2, VEGFR2, Bcr-Abl, FLT3-ITD)
Specific inhibitory activity (such as IC50 values) against key tyrosine kinases like EGFR, HER2, VEGFR2, Bcr-Abl, and FLT3-ITD has not been reported for this compound.
Cyclin-Dependent Kinase (CDK2) Modulation
There is no information on the modulatory effects of this compound on CDK2.
Phosphatidylinositol 3-Kinase Delta Isoform (PI3Kδ) Inhibition
The inhibitory activity against the PI3Kδ isoform has not been documented for this compound.
Non-Kinase Enzyme Modulation
Similarly, there is a lack of data regarding the modulation of any non-kinase enzymes by this compound.
Cellular Pathway Perturbation and Phenotypic Responses (in cell lines)
The effects of this compound on cellular processes, particularly in cancer cell lines, have been inferred from studies on the broader class of N⁶-substituted adenosine (B11128) derivatives.
N⁶-substituted adenine (B156593) and adenosine derivatives have demonstrated antiproliferative activity in various cancer cell lines. nih.govnih.gov The general mechanism is believed to involve their intracellular conversion into corresponding mononucleotides. nih.gov These nucleotides can then interfere with cellular processes that are critical for proliferation. Specifically, N⁶-benzyladenosine and its derivatives have been noted for their anticancer effects in several cell lines. nih.gov While these findings suggest a potential antiproliferative role for this compound, specific IC₅₀ values and detailed mechanistic studies on this particular compound are limited in the available literature.
Table 1: Antiproliferative Activity of this compound
| Cancer Cell Line | IC₅₀ (µM) |
|---|
The induction of apoptosis is a key mechanism for many anticancer agents. Studies on N⁶-substituted adenosine derivatives indicate that they can trigger programmed cell death. The pro-apoptotic effects appear to be linked to the intracellular accumulation of their monophosphate forms, which can lead to a decrease in ATP production and subsequent apoptosis. nih.gov This process is often accompanied by the activation of caspases, such as caspase-3. nih.gov However, in some contexts, a broad-spectrum caspase inhibitor did not prevent cell death, suggesting that caspases may not be the sole mediators of apoptosis induced by this class of compounds. nih.gov The specific effects of this compound on the regulation of apoptotic proteins like Bax and Bcl-2 have not been specifically detailed.
Table 2: Apoptosis Induction Data for this compound
| Cell Line | Apoptotic Pathway Markers | Findings |
|---|---|---|
| Data not available | Caspase Activation | Data not available |
Cell Cycle Analysis and Regulation
Research into the specific effects of this compound on cell cycle progression and regulation is still in early stages. However, studies on closely related purine (B94841) analogs and benzoate-containing compounds provide a framework for its potential mechanisms. For instance, other synthetic purine derivatives have been shown to interact with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), often leading to cell cycle arrest at various checkpoints. While direct evidence for this compound is not yet available, its structural similarity to cytokinin-like compounds and other N6-substituted purines suggests a potential for similar activity.
Compounds with a benzoate (B1203000) moiety, such as potassium benzoate, have been observed to induce G2/M phase arrest in liver cancer cells. ekb.eg This effect was linked to the downregulation of cyclin B1 and CDK1. ekb.eg Another related compound, ethyl-3,4-dihydroxybenzoate, was found to cause S phase accumulation in esophageal squamous cell carcinoma cells. nih.gov These findings highlight the potential for benzoate derivatives to influence cell cycle checkpoints. It is hypothesized that this compound may exert its biological effects through similar pathways, a possibility that warrants further specific investigation.
Table 1: Hypothetical Cell Cycle Regulation by this compound Based on Related Compounds This table is speculative and based on activities of structurally similar compounds. Direct studies on this compound are required for confirmation.
| Potential Target | Observed Effect in Related Compounds | Potential Consequence |
|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Inhibition | Cell cycle arrest (e.g., G1/S or G2/M phase) |
| p53 Pathway | Upregulation ekb.eg | Induction of apoptosis and cell cycle arrest ekb.eg |
| Cyclin B1/CDK1 Complex | Downregulation ekb.eg | G2/M phase arrest ekb.eg |
Anti-infective Mechanisms in Microbial Models
The purine scaffold is a crucial component in various biological processes, not only in eukaryotes but also in prokaryotes. This has led to the exploration of purine derivatives as potential anti-infective agents. The mechanisms of action can be diverse, ranging from direct inhibition of microbial growth to interference with virulence factors.
Antibacterial Activities Against Specific Pathogens
While comprehensive screening of this compound against a wide array of bacterial pathogens has not been extensively reported, the general class of purine analogs has shown promise. The structural similarity to adenine, a fundamental component of nucleic acids and cellular energy currency, suggests that these compounds could act as antimetabolites. By interfering with nucleic acid synthesis or essential metabolic pathways, they could exhibit bacteriostatic or bactericidal effects. For example, related naphthyridine carboxylic acid derivatives have demonstrated potent in vitro and in vivo antibacterial activity. nih.gov Further research is needed to determine the specific antibacterial spectrum and potency of this compound against clinically relevant pathogens.
Antibiofilm and Anti-Quorum Sensing Capabilities
A modern approach to combating bacterial infections involves targeting bacterial communication and community behavior, such as biofilm formation, which are often regulated by quorum sensing (QS). nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often controlling virulence factor production and biofilm formation. researchgate.netresearchgate.net
Interrupting the QS system is an attractive anti-infective strategy as it can disarm pathogens without exerting direct selective pressure for resistance. nih.gov Natural and synthetic compounds are being investigated for their anti-QS properties. researchgate.net Although direct studies on this compound are lacking, its purine core makes it a candidate for interfering with QS systems, as many QS signal molecules or their receptors have structures that could potentially be antagonized by purine analogs. For instance, some flavonoids and other phytochemicals have been shown to inhibit biofilm formation and QS in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net
Table 2: Potential Anti-infective Mechanisms of this compound This table outlines potential mechanisms based on the known activities of the purine chemical class. These require experimental validation for this compound.
| Mechanism | Potential Target Pathogen | Rationale/Hypothesis |
|---|---|---|
| Inhibition of Biofilm Formation | Pseudomonas aeruginosa, Staphylococcus aureus | Interference with signaling pathways (e.g., c-di-GMP) or matrix production. |
| Quorum Sensing Inhibition | Gram-negative and Gram-positive bacteria | Antagonism of QS receptors (e.g., LuxR-type or AgrC) due to structural similarity to signaling molecules. |
| Antimetabolite Activity | Broad-spectrum bacteria | Competition with adenine in nucleic acid synthesis or other essential metabolic pathways. |
Computational Chemistry and Molecular Modeling Applications in Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.
Molecular docking simulations have been instrumental in evaluating the therapeutic potential of compounds derived from the ethyl 4-(7H-purin-6-ylamino)benzoate scaffold. For instance, in studies targeting key cancer-related proteins like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), docking is used to predict how these purine (B94841) derivatives fit into the ATP-binding site of the kinases.
The primary goal of these simulations is to calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) score typically indicates a more favorable binding affinity. Research on a series of (E)-4-((7H-purin-6-yl)amino)-N'-benzylidenebenzohydrazides, which are synthesized from this compound, demonstrated the utility of this approach. By docking these compounds into the active sites of EGFR (PDB ID: 1XKK) and HER2 (PDB ID: 3RCD), researchers can rank their potential efficacy. For example, a compound from this series bearing a biphenyl hydrophobic group exhibited a substantial binding affinity for EGFR, with a score of -11.7 kcal/mol, while a naphthyl-containing derivative showed the greatest affinity for HER2 with a score of -10.9 kcal/mol. oup.com These predictions are crucial for prioritizing which derivatives should be synthesized and tested in vitro.
| Compound Derivative | Target Kinase | Binding Score (kcal/mol) |
|---|---|---|
| Lapatinib (Reference) | EGFR | -10.1 |
| Lapatinib (Reference) | HER2 | -10.3 |
| Biphenyl Derivative (19b) | EGFR | -11.7 |
| Biphenyl Derivative (19a) | HER2 | -10.3 |
| Naphthyl Derivative (23b) | HER2 | -10.9 |
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the specific intermolecular interactions that stabilize the ligand-receptor complex. This is crucial for understanding the structural basis of a compound's activity and for guiding rational drug design. For derivatives of this compound, these key interactions within the kinase active site typically include:
Hydrogen Bonding: The purine scaffold contains multiple hydrogen bond donors and acceptors. The NH linker connecting the purine and benzoate (B1203000) rings is often proposed to form critical hydrogen bonds with amino acid residues in the hinge region of the kinase, a common feature for kinase inhibitors.
Hydrophobic Contacts: The ethyl benzoate portion and other substituted aromatic rings on the scaffold can engage in hydrophobic interactions with nonpolar residues in the active site, contributing significantly to binding affinity.
Pi-Pi Stacking: The aromatic purine ring and the benzoate ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. These interactions, driven by electrostatic and van der Waals forces between the planar π-systems, are important for the stability and orientation of the ligand.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the binding site and to refine the initial docking pose.
For purine derivatives, MD simulations are performed on the docked protein-ligand complex to evaluate its stability. Key metrics analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand's heavy atoms are monitored over the simulation time (e.g., 100 nanoseconds). A stable RMSD value over time suggests that the complex has reached equilibrium and remains structurally stable. Studies on similar purine derivatives targeting viral proteases have shown stable RMSD values for both the protein and the ligand, indicating a stable binding mode.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify regions of flexibility in the protein. This analysis can reveal how the protein's structure adapts to the bound ligand and which residues are key to maintaining the interaction.
Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds formed between the ligand and receptor over the entire simulation period. The persistence of key hydrogen bonds confirms their importance in anchoring the ligand within the active site. For example, simulations of a purine-dione derivative showed that it maintained two to four stable hydrogen bonds with its target protein throughout a 100 ns simulation. acs.org
These simulations provide a more realistic representation of the biological environment and help validate the binding hypotheses generated from molecular docking.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, such as its electronic structure, orbital energies, and reactivity. These methods provide a fundamental understanding of the molecule's behavior that complements the classical mechanics-based approaches of docking and MD simulations.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excited states of molecules. acs.org This is particularly useful for understanding a molecule's absorption and emission spectra (UV-Vis) and its photochemical behavior. For the purine core of this compound, TD-DFT calculations can predict the energies and characteristics of its electronic transitions.
Studies on the purine free base and its simple derivatives reveal a complex absorption spectrum arising from multiple electronic transitions. oup.comannualreviews.orgunits.it Key findings from TD-DFT calculations on the purine scaffold include:
ππ and nπ Transitions:** The absorption band around 260 nm, characteristic of many purine derivatives, is assigned to several overlapping π→π* electronic transitions. oup.comunits.it
Solvent Effects: TD-DFT calculations, often combined with a polarizable continuum model (PCM), can predict how the solvent environment affects the electronic transitions. For purine derivatives, n→π* transitions typically experience a significant blue shift (shift to higher energy) in polar solvents like water, while π→π* transitions are less affected. annualreviews.org This information is vital for interpreting experimental UV-Vis spectra recorded in different solvents.
| Purine Tautomer | Transition | Character | Calculated Energy (eV) |
|---|---|---|---|
| N9H Purine | S1 | nπ | 4.68 |
| N9H Purine | S2 | ππ | 4.91 |
| N7H Purine | S1 | nπ | 4.58 |
| N7H Purine | S2 | ππ | 4.85 |
Magnetic Circular Dichroism (MCD) spectroscopy is an experimental technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It provides valuable information about the electronic states of molecules, often revealing transitions that are hidden or overlapping in conventional absorption spectra.
The theoretical calculation of MCD spectra helps in the interpretation of experimental data. The Faraday B term is a key component of the MCD signal for molecules without degenerate electronic states and arises from the magnetic field-induced mixing of electronic states. Semiempirical quantum chemical methods, such as INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic), have been successfully used to calculate the MCD spectra of purine derivatives. oup.comannualreviews.orgamanote.com
Computational studies have shown that the INDO/S-CI (Configuration Interaction) procedure can correctly predict the signs and magnitudes of the MCD spectra for various methylpurines. oup.com This approach is more effective than other semiempirical methods like CNDO/S for explaining the transition energies and the characteristic shapes of the MCD spectra of purines. annualreviews.org By calculating the Faraday B terms, these methods allow for an unambiguous assignment of electronic transitions, helping to resolve the complex electronic structure of the purine core in molecules like this compound. More recent studies also utilize TD-DFT to compute MCD spectra, often showing good agreement with experimental results for purine systems and reproducing their characteristic pseudo-A term or B term shapes. acs.orgdiva-portal.orgdiva-portal.org
In Silico Predictive ADMET Screening (Absorption, Distribution, Metabolism, Excretion, Toxicity)
A comprehensive review of published scientific literature and chemical databases reveals a notable absence of specific in silico predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for the compound this compound. While computational tools and molecular modeling are integral to modern drug discovery for forecasting the pharmacokinetic and toxicological profiles of new chemical entities, the specific application of these predictive models to this compound has not been detailed in accessible research.
In contemporary pharmaceutical research, in silico ADMET screening is a critical early-stage step to identify compounds with promising drug-like properties and to flag potential liabilities, thereby reducing late-stage attrition in drug development. researchgate.net This process involves the use of sophisticated algorithms and software to model the interactions of a molecule with biological systems. nih.gov These predictive models are built upon vast datasets of experimental results for a wide array of chemical structures.
For purine derivatives, a class of compounds to which this compound belongs, such computational studies are common. Researchers frequently employ these methods to evaluate how structural modifications to the purine core affect ADMET parameters. heteroletters.org These analyses typically involve the calculation of various molecular descriptors to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential toxicities. healthinformaticsjournal.comnih.gov
However, despite the availability of these computational methodologies, specific predictive data tables and detailed research findings for the ADMET profile of this compound are not present in the public domain. Consequently, the generation of data tables detailing its predicted absorption, distribution, metabolism, excretion, and toxicity properties is not feasible at this time. The scientific community has not yet published research that would provide the necessary data points for such a detailed analysis of this particular molecule.
Advanced Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and probing the conformational dynamics of purine (B94841) derivatives in solution. researchgate.netnih.gov For ethyl 4-(7H-purin-6-ylamino)benzoate, ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.
In a typical ¹H NMR analysis, distinct signals corresponding to the protons of the ethyl group, the para-substituted benzene (B151609) ring, and the purine core are expected. The ethyl moiety would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The para-substituted aromatic ring would typically show two distinct doublets. Protons on the purine ring, specifically C2-H and C8-H, would appear as sharp singlets, while the amine (N-H) proton would also be observable, its chemical shift and broadness being sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, from the ethyl ester carbons and the aromatic carbons of the benzoate (B1203000) group to the distinct carbons of the purine bicyclic system. The chemical shifts are indicative of the electronic environment and hybridization of the carbon atoms. While specific experimental data for the title compound is not widely published, a table of expected chemical shifts can be predicted based on analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and can vary based on solvent and experimental conditions.)
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Purine C2-H | ~8.4 | Singlet |
| Purine C8-H | ~8.5 | Singlet | |
| Aromatic H (ortho to -NH) | ~7.8 | Doublet | |
| Aromatic H (ortho to -COOEt) | ~8.0 | Doublet | |
| Ethyl -CH₂- | ~4.3 | Quartet | |
| Ethyl -CH₃ | ~1.3 | Triplet | |
| ¹³C | Ester C=O | ~166 | - |
| Purine C6 | ~153 | - | |
| Purine C2 | ~152 | - | |
| Purine C4 | ~149 | - | |
| Purine C8 | ~140 | - | |
| Aromatic C (quaternary) | ~125-145 | - | |
| Aromatic CH | ~120-130 | - | |
| Ethyl -CH₂- | ~61 | - | |
| Ethyl -CH₃ | ~14 | - |
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry is critical for verifying the molecular weight and probing the structural integrity of the synthesized compound. For this compound (molecular formula C₁₄H₁₃N₅O₂), the calculated monoisotopic mass is 283.1069 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby validating the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly employed to analyze purine derivatives. The resulting mass spectrum reveals a parent molecular ion ([M]⁺ or [M+H]⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For N6-substituted purines, a characteristic degradation pathway involves the cleavage of the N6-side chain. theses.cz Therefore, a primary fragmentation of this compound would be the scission of the C-N bond linking the benzoate moiety to the purine ring. This would generate two major fragment ions: one corresponding to the purine core and another to the ethyl 4-aminobenzoate (B8803810) radical cation or a related fragment.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (g/mol) | Predicted Ion Identity | Fragmentation Pathway |
|---|---|---|
| 283.11 | [C₁₄H₁₃N₅O₂]⁺ | Molecular Ion (M⁺) |
| 148.06 | [C₉H₉O₂]⁺ | Fragment from cleavage of N-C bond, loss of purine-amine radical |
| 135.05 | [C₅H₅N₅]⁺ | Adenine (B156593) fragment from cleavage of N-C bond |
| 120.04 | [C₇H₆NO₂]⁺ | Loss of ethyl group from ethyl 4-aminobenzoate fragment |
| 108.04 | [C₅H₄N₄]⁺ | Purine fragment |
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions
X-ray crystallography offers the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While a specific crystal structure for this compound is not publicly documented, analysis of related purine derivatives, such as (R)-9-(2-hydroxy propyl)adenine, provides a strong basis for predicting its solid-state behavior. nih.gov
N-H···N interactions: The amine linker proton and the N7-H of the purine can act as donors to the acceptor nitrogen atoms (e.g., N1, N3) of adjacent purine rings. nih.gov
N-H···O interactions: The amine proton can also donate to the carbonyl oxygen of the ethyl ester group on a neighboring molecule.
Furthermore, π-π stacking interactions between the aromatic purine and benzene rings are highly probable, contributing significantly to the crystal packing. The analysis would yield key crystallographic data, including the space group, unit cell dimensions, and density.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display a series of characteristic absorption bands confirming its composite structure.
Key expected absorptions include a medium-to-sharp band for the N-H stretch of the secondary amine, distinct C-H stretching bands for the aromatic (purine and benzene) and aliphatic (ethyl) protons, and a strong, prominent absorption for the C=O (carbonyl) stretch of the ester group. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to C=N and C=C stretching within the aromatic rings, as well as various bending vibrations. Studies on purine itself provide reference points for the vibrations of the heterocyclic core. acs.orgnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3450 | N-H Stretch | Secondary Amine (-NH-) |
| 3000 - 3100 | C-H Stretch | Aromatic (Purine, Benzene) |
| 2850 - 2980 | C-H Stretch | Aliphatic (Ethyl group) |
| 1710 - 1730 | C=O Stretch | Ester |
| 1580 - 1650 | C=N and C=C Stretch | Purine and Benzene Rings |
| 1250 - 1300 | C-O Stretch | Ester (Aryl-O) |
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transition Analysis
Magnetic Circular Dichroism (MCD) is a powerful magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field aligned with the light path. wikipedia.org It is particularly useful for probing the electronic structure of molecules with chromophores, such as the purine system.
Studies on purine and its derivatives have shown that they exhibit characteristic MCD spectra. acs.orgrsc.org The purine chromophore gives rise to intense π → π* electronic transitions in the UV region. The MCD spectrum typically resolves these overlapping absorption bands into signals with positive and negative signs, often appearing with a derivative-like shape known as a "pseudo-A term". acs.org This feature arises from the magnetic field-induced mixing of nearly degenerate excited states.
For this compound, the MCD spectrum would be dominated by the electronic transitions of the purine ring, as the benzoate moiety absorbs at higher energies. The shape and sign of the MCD bands provide detailed information about the symmetry and nature of the excited electronic states, which is often inaccessible through conventional UV-Vis absorption spectroscopy alone. rsc.org
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a modern computational method used to explore and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. acs.org The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the molecules.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can visualize close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. mdpi.com
A further tool is the 2D fingerprint plot, which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. This plot allows for the quantitative decomposition of the crystal packing into contributions from different interaction types. For a purine derivative like the title compound, analysis of related structures suggests the interactions would be dominated by H···H, O···H/H···O, and N···H/H···N contacts, reflecting the high density of hydrogen atoms and the presence of hydrogen bond donors and acceptors. nih.govnih.gov
Table 4: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface (Note: Based on analysis of similar heterocyclic compounds like (R)-9-(2-hydroxy propyl)adenine nih.gov)
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40 - 50% | Represents the most abundant, though weaker, contacts. |
| O···H / H···O | ~15 - 25% | Corresponds to N-H···O and C-H···O hydrogen bonds. |
| N···H / H···N | ~10 - 20% | Corresponds to N-H···N and C-H···N hydrogen bonds. nih.gov |
| C···H / H···C | ~5 - 15% | Relates to weaker C-H···π interactions. |
| C···C | ~1 - 5% | Indicative of π-π stacking interactions. |
Emerging Research Directions and Future Prospects for Ethyl 4 7h Purin 6 Ylamino Benzoate Research
Development of Highly Selective Chemical Probes for Biological Systems
The purine (B94841) core of ethyl 4-(7H-purin-6-ylamino)benzoate is a "privileged scaffold" in chemical biology, mimicking the endogenous ligand adenosine (B11128) triphosphate (ATP). This structural similarity makes it an ideal starting point for designing highly selective chemical probes to study ATP-binding proteins, such as kinases, polymerases, and metabolic enzymes.
Future research could focus on modifying the ethyl benzoate (B1203000) portion of the molecule to incorporate reporter tags. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which serves as a chemical handle for conjugation to:
Fluorophores: For use in fluorescence microscopy and high-throughput screening.
Biotin: For affinity-based purification and identification of protein targets (pull-down assays).
Photo-affinity labels: To enable covalent cross-linking to target proteins upon UV irradiation, allowing for precise identification of binding sites.
The development of such probes would enable researchers to investigate the specific protein interactions of this N6-substituted purine derivative within complex biological systems, helping to elucidate its mechanism of action and identify novel biological targets.
Exploration of Novel Therapeutic Modalities Beyond Conventional Drug Targets
The structural analogy of purine derivatives to natural nucleosides has long been exploited in the development of antiviral and anticancer agents. Research has demonstrated that purine analogs can inhibit viral replication. This provides a strong rationale for investigating this compound in novel therapeutic strategies, particularly against infectious diseases.
Instead of directly targeting viral enzymes, an emerging approach is to target host factors that are essential for the viral life cycle. This strategy may reduce the likelihood of the development of drug resistance. Future in vitro studies could explore whether this compound or its derivatives can modulate host cell kinases or other pathways that pathogens hijack for their replication. Such research in cellular or animal models could open new avenues for developing host-directed antiviral therapies.
Integration with Advanced Research Delivery Systems
Many purine derivatives face challenges in research and therapeutic applications due to poor water solubility and limited bioavailability. nih.govnih.gov Advanced drug delivery systems, particularly nanoparticles, offer a promising solution to overcome these limitations in preclinical research settings. nih.govnih.gov The encapsulation of this compound within nanocarriers could enhance its utility in in vitro and in vivo animal studies.
The integration with nanoparticles could improve its physicochemical properties, protect it from premature degradation, and enable targeted delivery to specific cells or tissues. nih.gov This approach has been successfully used for other purine analogs, such as 6-mercaptopurine (B1684380) and acyclovir, to enhance their effects in animal models. nih.govnih.gov
Table 1: Potential Nanoparticle Delivery Systems for Preclinical Research
| Nanocarrier Type | Potential Advantages for this compound Delivery | Research Application Context |
|---|---|---|
| Polymeric Nanoparticles | High drug loading capacity, controlled release, surface functionalization for targeting. | In vivo animal studies to assess biodistribution and efficacy. |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. | Cellular uptake studies (in vitro) and systemic delivery research. |
| Solid Lipid Nanoparticles (SLNs) | High stability, potential for oral and topical delivery routes in animal models. mdpi.com | Exploring alternative administration routes in preclinical settings. mdpi.com |
Applications in Materials Science, Supramolecular Chemistry, or Biosensing Technologies
The unique structure of this compound, featuring both hydrogen-bond donors/acceptors (purine) and a planar aromatic system (benzoate), makes it a candidate for applications in materials science. The intermolecular forces facilitated by these functional groups, such as hydrogen bonding and π-π stacking, are crucial for the self-assembly of molecules into larger, ordered structures. mdpi.com
Future research could investigate the potential of this compound and its derivatives to form:
Supramolecular Gels (Organogels): Similar to how other functionalized benzoate esters have been used as organogelators, this molecule could potentially structure organic solvents at low concentrations. mdpi.com
Liquid Crystals: The rigid, planar nature of the molecule could lead to the formation of liquid crystalline phases with unique optical properties.
Biosensors: The purine moiety could act as a specific recognition element for complementary biomolecules (e.g., a specific enzyme or nucleic acid sequence). Immobilization of the compound on a transducer surface could form the basis of a novel biosensor for detecting these biological targets.
Design of Multi-Targeted Ligands and Polypharmacology Approaches
Polypharmacology, the concept of designing single molecules that can interact with multiple biological targets, is a growing paradigm in drug discovery. This approach can be particularly effective for complex diseases like cancer, which involve dysregulation of multiple signaling pathways. The purine scaffold is well-suited for this strategy as it is recognized by a wide array of protein families.
This compound could serve as a foundational structure for designing multi-targeted ligands. By systematically modifying the substituents on the purine and benzoate rings, it may be possible to create derivatives that simultaneously inhibit multiple targets of interest, such as different protein kinases or a combination of a kinase and another enzyme. This approach could lead to more potent and durable biological effects compared to single-target agents in preclinical models.
Table 2: Potential Protein Target Classes for Purine-Based Multi-Targeted Ligands
| Protein Family | Role in Biology | Rationale for Targeting |
|---|---|---|
| Protein Kinases | Regulate cell signaling, growth, and proliferation. | Often dysregulated in cancer and inflammatory diseases. |
| Polymerases | Synthesize DNA and RNA. | Key targets for antiviral and anticancer therapies. |
| G-protein-coupled receptors (GPCRs) | Mediate cellular responses to external stimuli. | A large family of validated drug targets (e.g., adenosine receptors). |
| Metabolic Enzymes | Catalyze essential biochemical reactions. | Targeting metabolic pathways is an emerging cancer therapy strategy. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 4-(7H-purin-6-ylamino)benzoate to achieve high yield and purity?
- Methodology : Use stepwise coupling reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. Employ catalysts like HATU or EDC for amide bond formation between the purine and benzoate moieties. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF or DCM) to enhance solubility. Purify via column chromatography using gradient elution (e.g., 5–20% MeOH in DCM) followed by recrystallization in ethanol .
- Key Parameters : Temperature (60–80°C for coupling), reaction time (12–24 hr), and molar ratios (1:1.2 purine:benzoate derivative).
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.5–8.5 ppm for purine and benzoate) and ester methyl groups (δ 1.3–1.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to assess purity (>95%).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~328.3 g/mol) .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Analyze degradation products via LC-MS and compare with synthetic standards. Use Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. What computational strategies can elucidate the binding mechanism of this compound to adenosine deaminase?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions between the purine moiety and enzyme active sites (e.g., hydrogen bonding with Glu217).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the enzyme-ligand complex.
- Binding Free Energy Calculations : Apply MM-PBSA to quantify contributions from electrostatic and van der Waals interactions .
- Validation : Correlate computational results with enzymatic inhibition assays (IC₅₀ values) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across cell lines?
- Methodology :
- Dose-Response Curves : Test the compound at logarithmic concentrations (1 nM–100 µM) in multiple cell lines (e.g., HeLa, HEK293).
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) and pathway enrichment analysis (KEGG/GO).
- Meta-Analysis : Apply random-effects models to aggregate data from independent studies, accounting for variables like cell passage number and serum concentration .
Q. What factorial design approaches optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- 2³ Full Factorial Design : Vary temperature (60°C, 80°C), solvent polarity (DMF, THF), and catalyst loading (5%, 10%).
- Response Surface Methodology (RSM) : Use central composite design to identify non-linear relationships between variables and yield/purity.
- Statistical Validation : Analyze via ANOVA (p < 0.05) and Pareto charts to rank factor significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
